

An In-depth Technical Guide to 4-Hydrazinyl-6-methylpyrimidin-2-amine

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Compound of Interest

Compound Name: *2-Amino-4-hydrazino-6-methylpyrimidine*

CAS No.: 28840-64-4

Cat. No.: B1269494

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-6-methylpyrimidin-2-amine, a pyrimidine derivative incorporating a hydrazinyl functional group, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural framework, combining the biologically prevalent pyrimidine core with the reactive hydrazinyl moiety, suggests a wide range of potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on current scientific understanding of related compounds. The information is presented to support further research and development of this promising scaffold.

Chemical Identity and Properties

The definitive IUPAC name for the compound is 4-hydrazinyl-6-methylpyrimidin-2-amine. It is also commonly referred to by synonyms such as **2-Amino-4-hydrazino-6-methylpyrimidine**.

Table 1: Physicochemical Properties of 4-Hydrazinyl-6-methylpyrimidin-2-amine

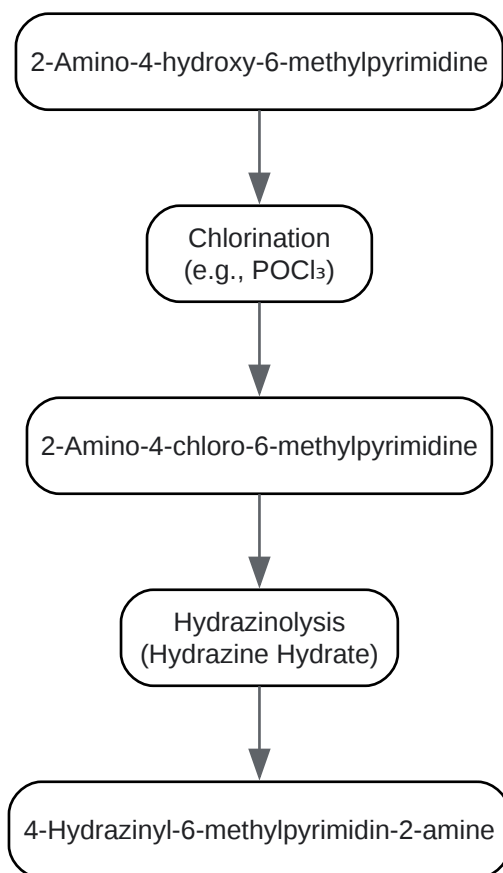
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ N ₅	[1]
Molecular Weight	139.16 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	238 °C	
Solubility	Slightly soluble in water; soluble in some organic solvents like alcohol and ketones.	[1]
pKa	7.22 ± 0.70 (Predicted)	

Synthesis and Experimental Protocol

The synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a halogen, at the 4-position of the pyrimidine ring with hydrazine hydrate. A common precursor for this synthesis is 2-amino-4-chloro-6-methylpyrimidine.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a commercially available precursor.



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Caption: General workflow for the synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine, adapted from general procedures for similar reactions.[2]

Materials:

- 2-Amino-4-chloro-6-methylpyrimidine
- Hydrazine hydrate (80% solution)
- Absolute ethanol
- Reflux condenser

- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in absolute ethanol.
- To this solution, add hydrazine hydrate (excess, typically 3-5 equivalents) dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product, which is sparingly soluble in ethanol, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Dry the collected solid under vacuum to obtain the final product, 4-hydrazinyl-6-methylpyrimidin-2-amine.

Purification and Characterization:

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the molecular structure.
- Mass Spectrometry: To determine the molecular weight.
- FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches for amine and hydrazine).

- Melting Point Analysis: To assess purity.

Potential Biological Activities and Signaling Pathways

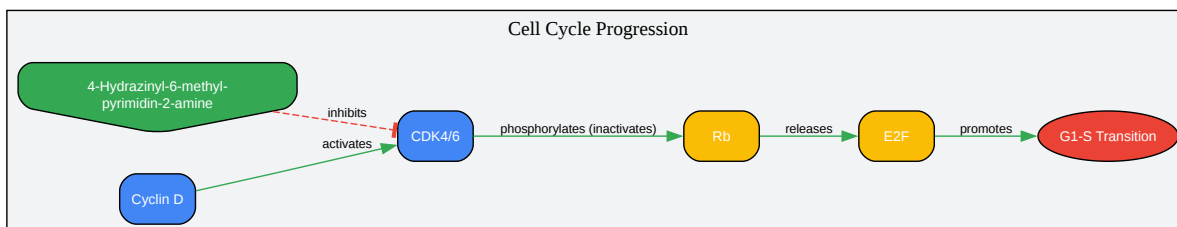
While specific studies on the biological mechanism of 4-hydrazinyl-6-methylpyrimidin-2-amine are limited in the public domain, the well-documented activities of pyrimidine and hydrazone derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Pyrimidine derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][4][5] The structural features of 4-hydrazinyl-6-methylpyrimidin-2-amine suggest that it could act as an inhibitor of cyclin-dependent kinases (CDKs) or the epidermal growth factor receptor (EGFR) signaling pathways.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a potential mechanism by which 4-hydrazinyl-6-methylpyrimidin-2-amine might exert its anticancer effects by inhibiting the CDK4/6-Rb pathway, a critical regulator of the cell cycle.



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Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by 4-hydrazinyl-6-methylpyrimidin-2-amine.

Antimicrobial Activity

Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of the hydrazinyl group in 4-hydrazinyl-6-methylpyrimidin-2-amine makes it a candidate for development as an antibacterial or antifungal agent. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Applications in Drug Development

4-Hydrazinyl-6-methylpyrimidin-2-amine serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.[1] The reactive hydrazinyl group can be readily converted into various other functional groups or used as a linker to construct larger molecules with desired pharmacological properties. Its potential as a scaffold for the development of kinase inhibitors, antimicrobial agents, and other therapeutics warrants further investigation.

Conclusion

4-Hydrazinyl-6-methylpyrimidin-2-amine is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its likely biological activities based on the established pharmacology of related compounds. Further research into its specific molecular targets and mechanisms of action is crucial to fully realize its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutic agents.

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